molecular formula C11H11FO4 B12639186 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid

2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid

Katalognummer: B12639186
Molekulargewicht: 226.20 g/mol
InChI-Schlüssel: SUAOITOOKNNCTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid is an organic compound with a complex structure that includes both ester and carboxylic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid typically involves the esterification of 4-fluorobenzoic acid with ethyl oxalyl chloride, followed by hydrolysis. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid exerts its effects involves interactions with various molecular targets. The ester and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atom can also participate in interactions with biological molecules, influencing the compound’s overall bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H11FO4

Molekulargewicht

226.20 g/mol

IUPAC-Name

2-(2-ethoxy-2-oxoethyl)-4-fluorobenzoic acid

InChI

InChI=1S/C11H11FO4/c1-2-16-10(13)6-7-5-8(12)3-4-9(7)11(14)15/h3-5H,2,6H2,1H3,(H,14,15)

InChI-Schlüssel

SUAOITOOKNNCTB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=C(C=CC(=C1)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.